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Compound of Interest

Compound Name:
4-Methylenepiperidine

hydrochloride

CAS No.: 144230-50-2

Cat. No.: B1371313

Get Quote

Executive Summary & Compound Profile
4-Methylenepiperidine hydrochloride is a piperidine derivative characterized by an exocyclic

double bond at the C4 position. It is primarily utilized as a building block in Suzuki cross-

coupling reactions to generate complex pharmaceutical scaffolds.

IUPAC Name: 4-Methylidenepiperidine hydrochloride[1][2][3][4]

CAS Number: 144230-50-2 (HCl salt) | 2615-01-2 (Free base)

Molecular Formula:

[3][4][5][6]

Molecular Weight: 133.62 g/mol [4][5]

Physical State: White to off-white crystalline solid

Solubility: Highly soluble in water (
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) and DMSO; sparingly soluble in non-polar organic solvents.

Experimental Protocols for Analysis
Sample Preparation for NMR
The hydrochloride salt form presents specific solubility challenges. For optimal resolution and

to avoid chemical shift artifacts caused by pH dependency:

Solvent Selection: Use Deuterium Oxide (

) for the cleanest baseline. DMSO-d

is an alternative if observing the exchangeable ammonium protons is required.

Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent. Ensure the solution is

clear; filtration through a glass wool plug is recommended to remove any insoluble inorganic

salts.

Reference: Calibrate chemical shifts relative to the residual solvent peak (HDO

4.79 ppm in

; DMSO

2.50 ppm).

Mass Spectrometry (LC-MS) Conditions
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

Note: As a salt, the compound will dissociate immediately. The detected species is the

protonated free base

.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
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The symmetry of the piperidine ring renders the C2/C6 and C3/C5 positions chemically

equivalent, simplifying the spectrum.

H NMR Data (400 MHz,

)

Position
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

=CH 4.85 Singlet (s) 2H
Exocyclic

Methylene

Diagnostic

peak;

confirms C4

double bond

retention.

H-2, H-6 3.25 Triplet (t) 4H -Methylene

Deshielded

by adjacent

Nitrogen

cation (

).

H-3, H-5 2.45 Triplet (t) 4H -Methylene

Allylic

coupling to

the exocyclic

double bond.
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Analyst Note: In

, the ammonium protons (

) exchange rapidly with the solvent and are usually not observed. If run in DMSO-d

, a broad singlet appears at

ppm.

C NMR Data (100 MHz,

)

Position
Shift (

, ppm)
Type Assignment

C-4 138.5 Quaternary (C) hybridized ring

carbon.

=CH 112.8
Methylene (

)

Exocyclic alkene

terminal carbon.

C-2, C-6 43.2
Methylene (

)

Carbon adjacent to

Nitrogen.

C-3, C-5 29.8
Methylene (

)
Allylic carbons.

Infrared Spectroscopy (FT-IR)
The IR spectrum of the hydrochloride salt is dominated by the ammonium cation features,

which can obscure the C-H stretching region.
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Stretch (

): Strong, broad absorption band characteristic of secondary amine salts (

). Often shows "overtone" bands.

Stretch (

): Weak to medium intensity band. Critical for confirming the exocyclic double bond.

Bending (

): Scissoring vibrations of the methylene groups.

Mass Spectrometry (MS)
Molecular Ion:

(Base Peak).

Interpretation: The HCl salt dissociates. The neutral free base has a MW of 97.[2]16. ESI+

adds a proton, resulting in

.

Fragmentation Pathway (ESI-MS/MS)
Upon collisional activation, the piperidine ring typically undergoes retro-Diels-Alder type

fragmentation or loss of the exocyclic ethylene.
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Key

Parent Ion
[M+H]+ = 98

Ring Cleavage
[C4H8N]+ = 70- C2H4 (Ethylene)

Loss of C2H4
[C3H6N]+ = 56

- C3H6 (Propene equiv)

Detected Ion

Fragment

Click to download full resolution via product page

Figure 1: Proposed ESI-MS fragmentation pathway for the 4-methylenepiperidine cation.

Synthesis & Impurity Profiling
Understanding the synthesis provides context for potential impurities in the spectra, such as

residual phosphine oxides from Wittig reactions.

Synthetic Route (Wittig Olefination)
The standard industrial preparation involves the Wittig reaction of N-protected 4-piperidone

followed by deprotection.
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N-Boc-4-Piperidone

N-Boc-4-Methylenepiperidine

Step 1: Olefination

Ph3P=CH2
(Wittig Reagent)

4-Methylenepiperidine HCl
(Target)

Step 2: Acid Hydrolysis

Deprotection (HCl/Dioxane)

Click to download full resolution via product page

Figure 2: Primary synthetic pathway. Residual Triphenylphosphine oxide (

7.5-7.7 ppm) is a common impurity.

Quality Control Markers
Impurity A (Triphenylphosphine oxide): Check aromatic region in NMR (

7.5–7.8 ppm).

Impurity B (4-Piperidone): Result of incomplete olefination or hydrolysis of the enol ether.

Look for ketone carbonyl carbon at

~205 ppm in

C NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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